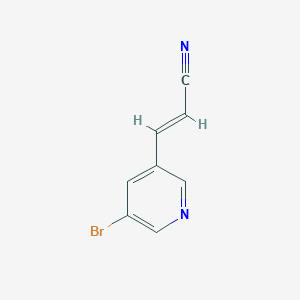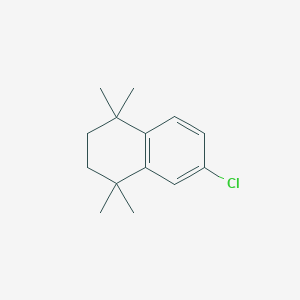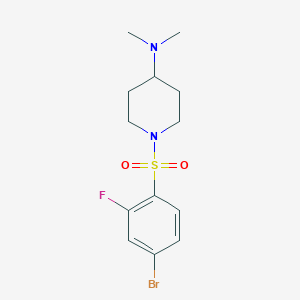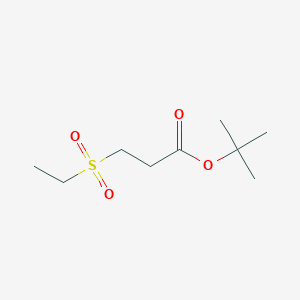
Alkene-ethyl-PEG1-t-Butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkene-ethyl-PEG1-t-Butyl ester: is a chemical compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . It is commonly used in various chemical and biological applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alkene-ethyl-PEG1-t-Butyl ester typically involves the esterification of an alkene-ethyl compound with polyethylene glycol (PEG) and t-butyl ester. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include alcohols, acids, and catalysts to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Alkene-ethyl-PEG1-t-Butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Alkene-ethyl-PEG1-t-Butyl ester is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, the compound is used for PEGylation, a process that attaches PEG chains to molecules to improve their solubility and stability .
Medicine: The compound is utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents .
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and surfactants .
Mechanism of Action
The mechanism of action of Alkene-ethyl-PEG1-t-Butyl ester involves its ability to undergo esterification and transesterification reactions. The compound can form stable ester bonds with various substrates, enhancing their solubility and stability. The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate these reactions .
Comparison with Similar Compounds
- Alkene-ethyl-PEG1-methyl ester
- Alkene-ethyl-PEG1-ethyl ester
- Alkene-ethyl-PEG1-propyl ester
Uniqueness: Alkene-ethyl-PEG1-t-Butyl ester is unique due to its t-butyl ester group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and solubility are critical .
Properties
IUPAC Name |
tert-butyl 3-but-3-enoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-5-6-8-13-9-7-10(12)14-11(2,3)4/h5H,1,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPCJJBLXFFMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














